molecular formula C11H8N4 B8521595 6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine

6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine

Cat. No.: B8521595
M. Wt: 196.21 g/mol
InChI Key: JQVCQJWMXSMEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine is a versatile bicyclic heterocyclic compound that serves as a key scaffold in medicinal chemistry research. The triazolopyrimidine core is a fused ring system that is structurally analogous to purine bases, making it a compelling subject for developing biologically active molecules. Recent scientific investigations have highlighted the significant potential of this chemical class, particularly in the field of oncology. Studies show that derivatives based on the [1,2,4]triazolo[4,3-a]pyrimidine structure exhibit promising antitumor activities. For instance, specific synthesized analogs have demonstrated potent antiproliferative effects against human breast cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values in the low micromolar range . This underscores the value of the this compound structure as a privileged pharmacophore for the design and synthesis of new anticancer agents targeting various forms of cancer. The compound is presented for Research Use Only (RUO). It is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

6-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-6-12-11-14-13-8-15(11)7-10/h1-8H

InChI Key

JQVCQJWMXSMEIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=NN=C3N=C2

Origin of Product

United States

Scientific Research Applications

Anticonvulsant Activity

One of the notable applications of 6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives is in the treatment of epilepsy. A study demonstrated that certain derivatives exhibited significant anticonvulsant activity in animal models. For instance, a derivative with a heptyloxy substituent showed an effective dose (ED50) of 84.9 mg/kg in the maximal electroshock test, which is a standard method for evaluating anticonvulsant drugs . This suggests that modifications to the triazolo-pyrimidine structure can enhance its ability to cross the blood-brain barrier and exert therapeutic effects.

Antiparasitic Activity

Recent research has explored the antiparasitic potential of triazolo[4,3-a]pyrimidine derivatives against various pathogens. A study involving transition metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine showed promising results against Trypanosoma cruzi and several species of Leishmania. The metal complexes demonstrated better selectivity indices compared to commercial drugs like Glucantime and benznidazole . This indicates that these compounds could serve as effective alternatives or adjuncts in treating parasitic infections.

Kinase Inhibition

The compound has been investigated for its ability to inhibit key kinases involved in cancer progression. A series of triazolo[4,3-a]pyrimidine derivatives were synthesized and evaluated for their inhibitory activities against c-Met and VEGFR-2 kinases. One promising compound exhibited IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2, demonstrating potent antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . These findings suggest that triazolo[4,3-a]pyrimidine derivatives could be developed into targeted therapies for cancer treatment.

Synthesis Techniques

The synthesis of this compound typically involves cyclization reactions between appropriate precursors such as phenyl-substituted hydrazines and pyrimidine derivatives. Various synthetic routes have been optimized to enhance yield and purity of the final products.

Structure-Activity Relationship

The biological activity of triazolo[4,3-a]pyrimidine derivatives can be significantly influenced by substituents on the phenyl ring and other positions on the triazole moiety. For example, the introduction of electron-withdrawing groups has been shown to enhance kinase inhibitory activity and overall pharmacological efficacy . Understanding these relationships is crucial for designing new compounds with improved therapeutic profiles.

Case Studies

Study Application Key Findings Reference
Study on anticonvulsant activityEpilepsy treatmentCompound with heptyloxy group showed ED50 = 84.9 mg/kg
Evaluation against parasitesAntiparasitic activityMetal complexes showed better selectivity than existing drugs
Kinase inhibition studyCancer therapyCompound exhibited IC50 = 26 nM for c-Met; effective against multiple cancer cell lines

Comparison with Similar Compounds

Table 1: Key Regioisomers and Their Properties

Compound Substituents Stability/Activity Notes Reference
5-Oxo-triazolo[4,3-a]pyrimidine 5-CO, 7-CH₃ Kinetically controlled, less stable
7-Oxo-triazolo[4,3-a]pyrimidine 7-CO, 5-CH₃ Thermodynamically stable
6-Phenyl-triazolo[4,3-a]pyrimidine 6-C₆H₅ Enhanced hydrophobic interactions

Antibacterial Activity

  • 3-Aryl/hetryl-5,7-dimethyl derivatives (e.g., compounds 3a–k in ) synthesized via iodobenzene diacetate oxidation show broad-spectrum antibacterial activity. The 5,7-dimethyl groups enhance membrane penetration, while aryl substituents modulate target specificity .
  • 6-Phenyl derivatives exhibit comparable or superior activity to methyl-substituted analogs, likely due to improved π-π stacking with bacterial enzyme active sites .

Anticancer Potential

  • 7-(3′,4′,5′-Trimethoxyphenyl)triazolo[1,5-a]pyrimidines () demonstrate potent tubulin inhibition, with IC₅₀ values in the nanomolar range. The trimethoxyaryl group at position 7 enhances binding to the colchicine site, unlike 6-phenyl derivatives, which may target alternative pathways .
  • Triazolo[4,3-a]pyrimidinone acyclo C-nucleosides () show selectivity for tumor-associated metalloenzymes, such as VEGFR-2, through sugar-mimetic alditolyl moieties .

Pharmacological Target Selectivity

  • Adenosine Receptor Antagonists: 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-ones () with para-substituted 6-aryl rings show nanomolar affinity for human A2A receptors, driven by ether/amide moieties .
  • mGlu2 Allosteric Modulators : 7-Aryl-triazolo[4,3-a]pyridines () exhibit positive modulation via aryl group interactions with transmembrane domains, a mechanism distinct from 6-phenyl-pyrimidines .

Q & A

Q. What are the primary synthetic routes for 6-phenyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives, and how do their yields compare?

Two main routes are employed:

  • Route A : Cyclization of 2-hydrazinopyrimidine derivatives under acidic conditions (e.g., HCl/EtOH) or oxidation of 2-pyrimidylhydrazones (e.g., using FeCl₃). Yields range from 70–85% for method A and 65–78% for method B .
  • Route B : Reaction of 3-amino-1,2,4-triazole with 1,3-difunctional reagents (e.g., β-diketones or α,β-unsaturated carbonyl compounds). This method achieves yields >85% in most cases (Table 24) . Selection depends on substrate availability and desired regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • NMR : ¹H and ¹³C NMR confirm regioselectivity. For example, the triazole H-3 proton appears as a singlet at δ 6.40–6.74 ppm, while C-6 substitution (common in chlorosulfonation) is verified via carbon shifts .
  • X-ray crystallography : Used to resolve ambiguities in fused-ring systems. SHELX software (e.g., SHELXL) is standard for small-molecule refinement, providing bond-length precision <0.01 Å .

Q. How are preliminary pharmacological activities (e.g., antimicrobial, antitumor) evaluated for this compound class?

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics like ampicillin .
  • Antitumor screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Compounds inducing G1 cell-cycle arrest (via flow cytometry) are prioritized for mechanistic studies .

Advanced Research Questions

Q. How does regioselectivity at C-6 vs. other positions influence the reactivity of this compound in electrophilic substitutions?

  • Chlorosulfonation : Occurs exclusively at C-6 due to electron-donating effects of the phenyl group, confirmed by X-ray analysis and ¹³C NMR .
  • Dimroth rearrangement : Under acidic conditions, kinetically favored 5-methyl-7-oxo derivatives rearrange to thermodynamically stable 7-methyl-5-oxo isomers, altering bioactivity profiles .

Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Structural validation : Re-evaluate purity via HPLC (>95%) and crystallography to exclude isomer interference .
  • Assay standardization : Control variables like cell passage number, serum concentration, and solvent (DMSO vs. saline) to reduce variability .
  • Meta-analysis : Compare datasets using tools like Prism® to identify outliers. For example, discrepancies in antibacterial MICs may stem from strain-specific resistance .

Q. How can computational methods optimize the design of this compound-based multitarget agents?

  • Docking studies : Use AutoDock Vina® to predict binding to VEGFR-2 or tubulin (docking scores <−9.0 kcal/mol indicate high affinity) .
  • ADME predictions : SwissADME® assesses logP (optimal 2–3) and topological polar surface area (<140 Ų for blood-brain barrier penetration) .

Methodological Considerations

Q. What are the best practices for scaling up synthesis while maintaining yield and purity?

  • Microwave-assisted synthesis : Reduces reaction time (1–3 h vs. 8–12 h conventionally) and improves yields by 10–15% for cyclization steps .
  • Green chemistry : Water-mediated multicomponent reactions minimize solvent waste (e.g., thiobarbituric acid/vanillin/amine systems) .

Q. How do crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in fused-ring systems?

  • Twinned data refinement : SHELXL handles pseudo-merohedral twinning via HKLF5 format, improving R-factor convergence (<0.05) .
  • Hydrogen bonding networks : Validate intramolecular interactions (e.g., N–H···O) to confirm tautomeric forms critical for activity .

Tables

Synthetic Route Key Reagents/ConditionsYield RangeReference
2-HydrazinopyrimidineHCl/EtOH, reflux, 6h70–85%
3-Amino-1,2,4-triazoleβ-Diketone, AcOH, 100°C, 4h85–92%
Microwave-assistedCH₃CN, 150°C, 30 min90–95%
Biological Activity Assay TypeKey FindingsReference
Antitumor (HeLa)MTT, 48h incubationIC₅₀ = 8.2 μM (G1 arrest)
Antibacterial (S. aureus)Broth microdilutionMIC = 10 μg/mL (vs. 15 for ampicillin)

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